molecular formula C11H13NO4 B3003514 1-(furan-2-carbonyl)piperidine-3-carboxylic Acid CAS No. 436093-09-3

1-(furan-2-carbonyl)piperidine-3-carboxylic Acid

Cat. No.: B3003514
CAS No.: 436093-09-3
M. Wt: 223.228
InChI Key: JJTYFIFTNRNBSS-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid (CAS: 436093-09-3) is a piperidine derivative featuring a furan-2-carbonyl substituent at the nitrogen atom and a carboxylic acid group at the 3-position of the piperidine ring. Its molecular formula is C₁₁H₁₃NO₄ (MW: 223.23 g/mol), with a SMILES representation of C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)O . The compound is commercially available as a powder from American Elements, with packaging options ranging from 5-gallon drums to bulk quantities. Purity levels span from 99% to ultra-high purity (99.999%), meeting military, pharmaceutical, and semiconductor-grade standards .

Properties

IUPAC Name

1-(furan-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-10(9-4-2-6-16-9)12-5-1-3-8(7-12)11(14)15/h2,4,6,8H,1,3,5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTYFIFTNRNBSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with piperidine-3-carboxylic acid under specific conditions. One common method involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and piperidine moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid has several notable applications in scientific research:

Pharmaceutical Development

  • Drug Design : It serves as a scaffold for designing new therapeutic agents due to its structural features that may enhance bioactivity and selectivity against specific biological targets.
  • Potential Therapeutic Properties : Research indicates that this compound exhibits anti-inflammatory and analgesic activities, making it a candidate for pain management therapies .

Biological Studies

  • Biochemical Probes : The compound is investigated for its ability to interact with various biological targets, including enzymes and receptors, potentially modulating their activity.
  • Mechanism of Action : The mechanism by which it exerts its effects involves interactions with specific molecular pathways, which could lead to novel therapeutic strategies .

Case Studies and Research Findings

Several studies have highlighted the efficacy and potential applications of this compound:

  • Anti-inflammatory Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory diseases.
  • Anticancer Properties : Preliminary investigations indicated that this compound may possess cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapeutics .

Mechanism of Action

The mechanism of action of 1-(furan-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula MW (g/mol) Key Features CAS No. Source
1-(Furan-2-carbonyl)piperidine-3-carboxylic acid Furan-2-carbonyl C₁₁H₁₃NO₄ 223.23 Bioactive heterocycle; moderate polarity 436093-09-3
1-(Pyrimidin-2-yl)piperidine-3-carboxylic acid hydrochloride Pyrimidin-2-yl C₁₀H₁₂N₃O₂·HCl 274.24 Enhanced hydrogen bonding; salt form 1185296-02-9
1-[3-(Trifluoromethyl)pyridin-2-yl]piperidine-3-carboxylic acid 3-Trifluoromethylpyridin-2-yl C₁₂H₁₃F₃N₂O₂ 274.24 Lipophilic CF₃ group; improved membrane permeability 874772-68-6
1-(tert-Butoxycarbonyl)-3-fluoropiperidine-3-carboxylic acid tert-Boc, 3-fluoro C₁₁H₁₈FNO₄ 247.26 Steric protection; fluorination for metabolic stability 934342-39-9
1-(3-Nitrophenylsulfonyl)piperidine-2-carboxylic acid 3-Nitrophenylsulfonyl C₁₂H₁₄N₂O₆S 314.32 Electron-withdrawing sulfonyl group; chiral center at C2 356522-47-9

Key Observations:

  • Heteroaromatic Moieties : Furan (in the target compound) and pyrimidine contribute to π-π stacking interactions in biological targets, while trifluoromethylpyridine introduces strong hydrophobicity.
  • Protective Groups : The tert-Boc group in shields the piperidine nitrogen, a common strategy in prodrug design.

Commercial Availability and Pricing

  • Cost Comparison :
    • 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: ¥70,200/g .
    • 1-(tert-Boc)-3-ethylpiperidine-3-carboxylic acid: Pricing varies by purity and scale .

Biological Activity

1-(Furan-2-carbonyl)piperidine-3-carboxylic acid is a compound that combines a piperidine moiety with a furan ring, which has drawn attention due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C11H13NO4C_{11}H_{13}NO_4, and it features both a furan and a carboxylic acid functional group which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
Molecular Weight225.23 g/mol
Melting PointNot available
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as folate metabolism essential for cell proliferation.
  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions and responses.

Antimicrobial Activity

Research has indicated that derivatives of piperidine exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound possess activity against various bacterial strains and fungi.

  • Case Study : A study evaluating the antimicrobial effects of piperidine derivatives found that certain analogs demonstrated potent activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar properties.

Anticancer Potential

Preliminary investigations into the anticancer potential of compounds containing the piperidine structure have revealed promising results:

  • Case Study : In vitro studies on related compounds have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These studies suggest that the furan and piperidine moieties may enhance the compound's ability to induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of piperidine derivatives have been documented, indicating that this compound could also exhibit such effects:

  • Research Findings : Compounds with structural similarities have been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This suggests a potential therapeutic application in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

CompoundBiological Activity
This compoundAntimicrobial, anticancer, anti-inflammatory
1-(4-Bromobenzoyl)piperidine-4-carboxylic AcidAntimicrobial
4-(3-(Furan-2-carbonyl)thioureido)benzoic AcidAntileishmanial

The comparison indicates that while all compounds exhibit significant biological activities, the specific mechanisms and efficacy may vary based on structural differences.

Q & A

Q. What synthetic routes are optimal for preparing 1-(furan-2-carbonyl)piperidine-3-carboxylic acid?

A multi-step synthesis is typically employed:

  • Step 1 : Start with a Boc-protected piperidine-3-carboxylic acid derivative (e.g., 1-Boc-piperidine-3-carboxylic acid, CAS 84358-12-3) .
  • Step 2 : Deprotect the Boc group using acidic conditions (e.g., HCl in dioxane/water, as in multi-step protocols for analogous piperidine carboxylates) .
  • Step 3 : Couple the free amine with furan-2-carbonyl chloride under Schotten-Baumann conditions or via carbodiimide-mediated activation.
  • Purification : Use reverse-phase HPLC or recrystallization from ethanol/water mixtures to achieve >95% purity, as validated by LC-MS .

Q. How can the structural identity and purity of the compound be confirmed?

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to verify the piperidine ring conformation, furan carbonyl linkage, and carboxylic acid group. Compare with literature data for analogous piperidine derivatives (e.g., 1-(pyrazin-2-yl)piperidine-3-carboxylic acid, CAS 891392-96-4) .
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]+^+ expected at m/z 250.08 for C11_{11}H11_{11}NO4_4).
  • X-ray Diffraction : For crystalline samples, single-crystal X-ray analysis resolves stereochemical uncertainties .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C under inert atmosphere (argon) to prevent oxidation of the furan ring or decarboxylation.
  • Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers if racemization occurs during synthesis.
  • Stereoselective Synthesis : Employ enantiomerically pure starting materials (e.g., (S)- or (R)-piperidine-3-carboxylic acid derivatives, CAS 163438-09-3 or 26250-84-0) .
  • Optical Rotation : Compare experimental [α]D_D values with literature data for related chiral piperidines .

Q. How to address contradictory biological activity data across studies?

  • Assay Validation : Ensure consistent assay conditions (e.g., pH, temperature) for enzyme inhibition or receptor binding studies.
  • Metabolite Interference : Screen for off-target effects using metabolite profiling (LC-MS/MS) in cellular models .
  • Structural Analogues : Compare activity with structurally similar compounds (e.g., 1-(pyrimidin-2-yl)piperidine-3-carboxylic acid) to identify critical pharmacophores .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • ADME Modeling : Use software like Schrödinger’s QikProp to estimate logP (predicted ~1.2), solubility (<0.1 mg/mL), and CYP450 inhibition risks.
  • Docking Studies : Model interactions with targets like GABA transporters (see analogues in ) using AutoDock Vina or MOE.

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Scaffold Modifications : Synthesize derivatives with variations in:
    • Furan moiety : Replace with thiophene or pyrrole rings.
    • Piperidine substituents : Introduce methyl or hydroxyl groups at C2/C4 positions.
  • Biological Testing : Evaluate cytotoxicity (MTT assay), target binding (radioligand competition), and functional activity (e.g., GABA uptake inhibition in HEK293 cells) .

Q. What analytical techniques resolve discrepancies in reported purity levels?

  • HPLC Method Optimization : Use orthogonal columns (C18 vs. HILIC) and gradients to detect trace impurities.
  • Ion Chromatography : Quantify residual acids/bases from synthesis (e.g., HCl from deprotection) .
  • Elemental Analysis : Confirm stoichiometry (C, H, N) to rule out hydrate or salt forms .

Methodological Notes

  • Stereochemical Analysis : For advanced SAR, prioritize chiral separations over racemic mixtures to isolate bioactive enantiomers .
  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to mitigate batch-to-batch variability .
  • Ethical Compliance : Adhere to institutional guidelines for handling reactive intermediates (e.g., acyl chlorides) and cytotoxic derivatives .

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